molecular formula C7H7ClN2O2 B1395301 Methyl 5-amino-2-chloroisonicotinate CAS No. 1073182-59-8

Methyl 5-amino-2-chloroisonicotinate

Cat. No.: B1395301
CAS No.: 1073182-59-8
M. Wt: 186.59 g/mol
InChI Key: CERGHRQGKYIIED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-2-chloroisonicotinate (CAS: 886435-73-0) is a heterocyclic organic compound with the molecular formula C₇H₇ClN₂O₂ (molar mass: 186.595 g/mol). It is a pyridine derivative featuring a methyl ester group at position 3, an amino group at position 5, and a chlorine substituent at position 2. This compound is widely utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive amino and ester functionalities. Its ChemSpider ID is 30783061, and it is structurally classified under nicotinic acid esters.

Properties

IUPAC Name

methyl 5-amino-2-chloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-12-7(11)4-2-6(8)10-3-5(4)9/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERGHRQGKYIIED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697404
Record name Methyl 5-amino-2-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073182-59-8
Record name Methyl 5-amino-2-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-amino-2-chloroisonicotinate can be synthesized through a multi-step process involving the chlorination of isonicotinic acid followed by esterification and amination. The typical synthetic route includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-2-chloroisonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide, thiourea, or primary amines in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Primary amines.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

Scientific Research Applications

Methyl 5-amino-2-chloroisonicotinate has several notable applications:

Organic Synthesis

As a building block in organic synthesis, this compound serves as an intermediate for producing more complex molecules. Its structure allows for various chemical transformations, including substitution and coupling reactions.

Biological Studies

In biological research, this compound is investigated for its potential as:

  • Enzyme Inhibitors: It can act on specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.
  • Receptor Ligands: The compound's ability to bind to biological receptors makes it valuable in studying receptor-ligand interactions.

Medicinal Chemistry

This compound is a precursor in the synthesis of pharmaceutical agents. Its unique functional groups enable modifications that may lead to compounds with significant therapeutic effects against various diseases .

Agrochemical Development

In the agricultural sector, this compound is explored for developing agrochemicals that can enhance crop protection and yield. Its chemical properties allow it to interact effectively with biological systems relevant to agriculture.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on certain enzymes involved in metabolic pathways. The results indicated that the compound could significantly inhibit enzyme activity, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

Case Study 2: Synthesis of Bioactive Compounds

Research focused on synthesizing new bioactive compounds derived from this compound demonstrated its utility in creating derivatives with enhanced biological activity. The modifications led to compounds that exhibited improved efficacy against specific cancer cell lines.

Comparison with Related Compounds

Compound NameKey FeaturesApplications
Methyl 2-chloroisonicotinateLacks amino group; less versatileBasic organic synthesis
Methyl 5-(tert-butoxycarbonyl)amino-2-chloroisonicotinateContains protective group; more stableMedicinal chemistry
Methyl 5-amino-3-nitroisonicotinateNitro group present; different reactivityPotential anti-cancer agents

This compound stands out due to its unique combination of functional groups, which imparts distinct reactivity and binding properties compared to similar compounds .

Mechanism of Action

The mechanism of action of methyl 5-amino-2-chloroisonicotinate involves its interaction with specific molecular targets. The amino and chloro groups allow it to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the nature of the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analogues

Key structural analogs of Methyl 5-amino-2-chloroisonicotinate include:

Compound Name CAS Number Molecular Formula Key Substituents Similarity Score
Methyl 2-amino-5-chlorobenzoate 34231-77-1 C₈H₈ClNO₂ Benzene ring; Cl at C5, NH₂ at C2 0.60
Methyl 6-chloropyridazine-3-carboxylate 19064-64-3 C₆H₅ClN₂O₂ Pyridazine ring; Cl at C6 0.62
5-Chloro-2-methylisonicotinic acid 1060810-03-8 C₇H₆ClNO₂ COOH instead of ester; CH₃ at C2 0.90
Ethyl 5-amino-2-chloroisonicotinate N/A C₈H₉ClN₂O₂ Ethyl ester instead of methyl

Key Observations :

  • 5-Chloro-2-methylisonicotinic acid (CAS: 1060810-03-8) shares the highest structural similarity (90%) due to identical substituent positions but replaces the methyl ester with a carboxylic acid group. This substitution significantly alters solubility and reactivity.
  • Ethyl 5-amino-2-chloroisonicotinate (from discontinued stock) demonstrates how ester chain length affects bioavailability and metabolic stability.

Chloropyridine Carboxylate Derivatives

A subset of analogs with chlorinated pyridine cores and ester groups includes:

Compound Name CAS Number Substituent Positions Purity (%) Key Applications
This compound 886435-73-0 Cl (C2), NH₂ (C5) 97 Pharmaceutical intermediates
Methyl 2-amino-6-chloronicotinate 849805-25-0 Cl (C6), NH₂ (C2) 97 Agrochemical synthesis
Methyl 4-amino-6-chloronicotinate 1256785-40-6 Cl (C6), NH₂ (C4) 98 Ligand design in catalysis

Comparison :

  • Positional isomerism (e.g., Cl at C2 vs. C6) influences electronic properties and binding affinity. For example, Methyl 2-amino-6-chloronicotinate (CAS: 849805-25-0) is prioritized in agrochemicals due to enhanced lipophilicity.
  • Amino group placement (C4 vs. Methyl 4-amino-6-chloronicotinate (CAS: 1256785-40-6) is preferred in metal-organic frameworks due to its planar coordination geometry.

Physicochemical and Spectral Comparisons

  • This compound vs. 5-Chloro-2-methylisonicotinic acid: Solubility: The methyl ester derivative exhibits higher lipid solubility (logP ~1.8) compared to the carboxylic acid analog (logP ~0.5). FTIR: The ester carbonyl stretch appears at ~1720 cm⁻¹, whereas the carboxylic acid shows a broad O-H stretch (~2500–3300 cm⁻¹).
  • NMR Data: ¹H NMR: The amino group in this compound resonates at δ 6.2 ppm (singlet), absent in non-amino analogs.

Biological Activity

Methyl 5-amino-2-chloroisonicotinate (MACI) is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C7_7H7_7ClN2_2O2_2 and a molecular weight of 186.6 g/mol. The compound features a pyridine ring substituted with an amino group and a chloro group, which significantly influence its reactivity and biological interactions.

Biological Activities

Research indicates that MACI exhibits significant biological activities, particularly in the following areas:

  • Antimalarial Activity : Derivatives of MACI have shown promising effects against resistant strains of malaria parasites, suggesting potential for clinical applications in treating malaria.
  • Inhibition of Nitric Oxide Production : MACI has been implicated in inhibiting nitric oxide production in immune cells, which may have therapeutic implications for inflammatory diseases.
  • Enzymatic Interactions : The compound has been studied for its interactions with various enzymes, indicating potential roles as enzyme inhibitors or modulators in biochemical pathways relevant to health and disease.

The mechanism of action of MACI involves its interaction with specific molecular targets due to the presence of its functional groups. The amino group can act as a nucleophile, while the chloro group can participate in electrophilic substitutions. These interactions allow MACI to bind to active sites on enzymes or receptors, potentially inhibiting their activity. The exact pathways depend on the biological context and specific target proteins involved.

Synthesis

MACI can be synthesized through several methods, including:

  • Substitution Reactions : The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
  • Deprotection Reactions : The Boc protecting group can be removed using acidic conditions, facilitating further functionalization.

Antimalarial Research

A study highlighted the antimalarial properties of MACI derivatives against Plasmodium falciparum, demonstrating significant efficacy in vitro. The research indicated that these compounds could serve as lead candidates for developing new antimalarial drugs.

Inflammatory Disease Models

In vitro experiments using macrophage cell lines treated with MACI showed a marked reduction in nitric oxide production. This suggests that MACI and its derivatives could be explored as therapeutic agents for conditions characterized by excessive inflammation.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesNotable Activity
Methyl 2-chloroisonicotinateChloro group onlyLimited biological activity
Methyl 2-chloro-6-methoxyisonicotinateMethoxy substitutionAntimicrobial properties
This compoundAmino and chloro groupsAntimalarial, anti-inflammatory

MACI stands out due to the combination of both amino and chloro groups, which enhance its reactivity and binding capabilities compared to other similar compounds .

Q & A

Q. What are the common synthetic routes for Methyl 5-amino-2-chloroisonicotinate, and how can reaction conditions (e.g., temperature, catalyst) be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, substituting a halogen at the 2-position of a pyridine precursor with a methyl ester group. Optimization involves varying reaction parameters:
  • Temperature : Elevated temperatures (80–120°C) may accelerate substitution but risk decomposition.
  • Catalyst : Palladium-based catalysts (e.g., Pd(OAc)₂) improve yield in cross-coupling reactions .
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but require careful removal during purification.
    Document all conditions systematically, and use design-of-experiment (DoE) frameworks to identify optimal parameters .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how are data interpreted?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., chloro at 2-position, amino at 5-position). Key signals include downfield shifts for aromatic protons adjacent to electron-withdrawing groups (e.g., Cl) .
  • IR : Stretching frequencies for ester (C=O ~1700 cm⁻¹) and amino (N–H ~3300 cm⁻¹) groups validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragmentation patterns consistent with pyridine derivatives .

Q. How can purity and stability of this compound be assessed under varying storage conditions?

  • Methodological Answer :
  • HPLC : Use reverse-phase chromatography (C18 column) with UV detection (λ = 254 nm) to quantify impurities. Compare retention times against standards .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH) over 4–8 weeks identify hydrolytic (ester cleavage) or oxidative degradation pathways. Monitor via LC-MS and NMR .

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for substitution at the 2-chloro position. Basis sets (e.g., B3LYP/6-31G*) and solvation models (e.g., PCM) improve accuracy .
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., DMSO vs. THF) to guide experimental solvent selection .

Q. How can structural analogs of this compound be designed to enhance bioactivity while minimizing toxicity?

  • Methodological Answer :
  • SAR Studies : Replace the chloro group with fluorinated or methylated analogs to modulate electron density and steric effects. Test cytotoxicity in vitro (e.g., HepG2 cells) .
  • ADMET Prediction : Tools like SwissADME or ADMETLab² predict permeability, metabolic stability, and toxicity profiles of derivatives .

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer :
  • Meta-Analysis : Pool data from multiple studies using PRISMA guidelines. Adjust for variables like assay type (e.g., cell-free vs. cell-based) or compound purity .
  • Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., identical cell lines, IC₅₀ protocols) to isolate confounding factors .

Q. How does the steric and electronic environment of this compound influence its coordination chemistry with transition metals?

  • Methodological Answer :
  • X-ray Crystallography : Determine crystal structures of metal complexes (e.g., Cu²⁺, Pd²⁺) to analyze ligand geometry and bond lengths .
  • Cyclic Voltammetry : Measure redox potentials to assess electron-donating/withdrawing effects of substituents on metal-ligand interactions .

Data Analysis & Experimental Design

Q. How should researchers design dose-response experiments to evaluate the inhibitory effects of this compound on enzyme targets?

  • Methodological Answer :
  • Dose Range : Use logarithmic dilutions (e.g., 0.1–100 μM) to capture full sigmoidal curves. Include positive/negative controls (e.g., known inhibitors, DMSO-only) .
  • Statistical Models : Fit data to Hill equations (GraphPad Prism) to calculate IC₅₀ and cooperativity coefficients. Report 95% confidence intervals .

Q. What are best practices for validating synthetic intermediates of this compound in multi-step reactions?

  • Methodological Answer :
  • In-Process Controls (IPCs) : Monitor reaction progress via TLC or LC-MS at critical stages (e.g., after deprotection or esterification) .
  • Isolation Protocols : Use flash chromatography or recrystallization to isolate intermediates. Confirm purity (>95%) before proceeding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-amino-2-chloroisonicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 5-amino-2-chloroisonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.